ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate (synonyms: Bionet1_004516, ZINC4050340, CAS 477709-25-4) is a pyrazole-based compound featuring a 1-phenylpyrazole core substituted at the 4-position with an ethyl carboxylate group and at the 5-position with a pyrrole ring linked via a 2-oxo-2-(propylamino)acetyl moiety . This structure combines a pyrazole scaffold, known for its pharmacological relevance, with a pyrrole-acetamide side chain, which may enhance hydrogen-bonding interactions and modulate lipophilicity. The compound is listed in supplier catalogs (e.g., AKOS005078892), suggesting its use in medicinal chemistry research or as a synthetic intermediate .
Properties
IUPAC Name |
ethyl 5-[2-[2-oxo-2-(propylamino)acetyl]pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-12-22-19(27)18(26)17-11-8-13-24(17)20-16(21(28)29-4-2)14-23-25(20)15-9-6-5-7-10-15/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIYGWZBHPRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CC=CN1C2=C(C=NN2C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate, with the CAS number 477709-25-4, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 394.42 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A study demonstrated that certain pyrazole derivatives could inhibit the activity of kinases involved in cancer progression, suggesting a potential therapeutic role in oncology . The specific activity of this compound against cancer cell lines remains to be fully elucidated but is supported by its structural similarities to known anticancer agents.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been explored. For example, derivatives with similar functional groups have shown efficacy in reducing seizure activity in animal models. This compound may exhibit similar effects, warranting investigation into its potential as an anticonvulsant agent .
In Vitro Studies
In vitro studies have shown that pyrazole derivatives can significantly inhibit tumor cell growth. For example, one study found that a closely related compound inhibited tumor cell proliferation by inducing apoptosis through mitochondrial pathways . Although specific data on this compound is sparse, these findings suggest a promising avenue for further research.
In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of new compounds. Compounds with similar structures have been tested in various models, showing favorable results in reducing tumor sizes and seizure frequencies . Future studies should aim to include this compound to evaluate its effectiveness and safety profile in vivo.
Summary Table of Biological Activities
Scientific Research Applications
Pharmacological Significance
Ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate belongs to the pyrazole family, which is known for a wide range of biological activities. Pyrazole derivatives have been extensively studied for their anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties .
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens, including bacteria and fungi. The presence of specific functional groups in the structure of this compound may enhance its efficacy against resistant strains .
Antitumor Activity
Recent investigations into the antitumor effects of pyrazole derivatives have revealed promising results. This compound could potentially inhibit tumor cell proliferation and induce apoptosis in cancer cells, positioning it as a candidate for cancer therapy .
Synthetic Approaches and Structure Activity Relationship (SAR)
Understanding the synthesis and structure activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
Structure Activity Relationship
The SAR studies indicate that modifications in the phenolic ring or the amine substituent can enhance the potency and selectivity of pyrazole derivatives against specific biological targets. For example, variations in the alkyl chain length or branching can influence anti-inflammatory and antimicrobial activities .
Case Studies
Several case studies have documented the applications of this compound:
Chemical Reactions Analysis
Key Reaction Steps
-
Pyrazole Ring Formation
Pyrazole rings are typically synthesized via cyclocondensation reactions between hydrazines and β-diketones or α,β-unsaturated ketones. For example, in analogous systems (e.g., methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate), hydrazine hydrate or phenylhydrazine reacts with diketones in acetic acid to form pyrazole-3-carboxylates . -
Acetyl Group Introduction
The 2-oxo-2-(propylamino)acetyl group suggests a post-synthesis modification. This could involve:-
Acylation : Propylamine may react with a ketone precursor to form the acetyl-substituted pyrrole.
-
Nucleophilic Substitution : Propylamino groups may replace leaving groups (e.g., halides) in the pyrrole ring via SN2 mechanisms.
-
-
Esterification
The ethyl ester moiety at the pyrazole-4-carboxylate position likely originates from esterification of the carboxylic acid with ethanol under acidic conditions.
Reaction Conditions and Mechanisms
Structural Analysis
The compound’s molecular formula (C₂₁H₂₂N₄O₄) and molecular weight (394.42 g/mol) indicate a highly substituted heterocyclic system. The pyrrole ring is substituted at position 2 with a 2-oxo-2-(propylamino)acetyl group, while the pyrazole ring is esterified at position 4.
Research Gaps
The provided sources lack direct experimental data on this compound’s reactivity. Future studies should focus on:
-
Kinetic Analysis : Determining reaction rates for acylation or esterification steps.
-
Mechanistic Studies : Confirming intermediates in pyrrole and pyrazole formation.
-
Functionalization : Exploring post-synthesis modifications of the propylamino group.
References ChemicalBook: CB1126185 (Ethyl 5-(2-[2-Oxo-2-(Propylamino)Acetyl]-1H-Pyrrol-1-Yl)-1-Phenyl-1H-Pyrazole-4-Carboxylate). African Journal of Chemistry: Synthesis and Antimicrobial Activities of Pyrazole Derivatives. PMC: Updated Review on Synthesis and Antibacterial Activity of Pyrazole Derivatives.
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Studies
Yassin and Seliem () synthesized pyrazole derivatives with modifications at the acetyl and phenylamino positions. Key examples include:
- Compound 7: Methyl 5-(2-(4-(1-(2-carbamoylhydrazono)ethyl)phenylamino)-2-oxoethylamino)-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate.
- Compound 8: Methyl 5-(2-(4-(1,2,3-selenadiazol-4-yl)phenylamino)-2-oxoethylamino)-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate.
- Compound 9: Methyl 5-(2-(4-(1,2,3-thiadiazol-4-yl)phenylamino)-2-oxoethylamino)-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate.
Key Differences :
- The target compound substitutes the acetyl group with a pyrrole-propylamino chain, whereas Compounds 7–9 feature carbamoylhydrazono, selenadiazole, or thiadiazole groups.
- The methylthio group in Compounds 7–9 may enhance electron-withdrawing effects compared to the target’s unsubstituted phenyl group.
Biological Activity: Compounds 7–9 demonstrated moderate to strong antimicrobial activity against Staphylococcus aureus and Candida albicans, attributed to their heterocyclic substituents (e.g., selenadiazole’s redox activity) . The target compound’s propylamino-pyrrole moiety may prioritize solubility over antimicrobial potency, though direct activity data is unavailable.
Fluorophenyl-Substituted Pyrazole Derivatives
Novabiochem Innovations () and other suppliers describe pyrazole carboxylates with fluorophenyl groups, such as Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.
Comparison :
- Bioavailability: Fluorination often enhances metabolic resistance, whereas the target compound’s propylamino group may improve membrane permeability due to its alkyl chain .
Thiazole- and Imidazole-Containing Analogues
A thiazole derivative, Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS 609794-26-5), incorporates a thiazole ring and fluorophenyl group ().
Structural Contrast :
Patent-Based Compounds with Pyridyl and Trimethoxyphenyl Groups
A European patent () describes N-benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)-N-[3-(4-pyridyl)-1-[2-[4-pyridyl)ethyl]propanamide, highlighting:
- Trimethoxyphenyl Acetamide : Enhances solubility and may interact with tubulin or kinase targets.
- Pyridyl Groups: Improve water solubility and hydrogen-bonding capacity compared to the target’s propylamino group .
Q & A
Q. Key Data :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Solvent System : DMF/H₂O (4:1 v/v)
- Reaction Time : 12–24 hours at 80–100°C .
What analytical techniques are used to characterize this compound?
Methodological Answer:
Characterization involves:
Spectral Analysis :
- ¹H/¹³C NMR : Peaks at δ 1.3–1.5 ppm (ethyl ester), δ 7.2–8.1 ppm (aromatic protons), and δ 2.3–3.1 ppm (propylamino group) confirm substituents .
- IR : Stretching bands at 1700–1750 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (amide C=O) .
X-ray Crystallography : Dihedral angles between pyrazole and phenyl/pyrrole rings (e.g., 16.83° for methoxyphenyl groups) validate stereochemistry .
Q. Key Data :
- Melting Point : 160–165°C (varies with substituents) .
- Mass Spectrometry : Molecular ion peak at m/z 440.4 (calculated for C₂₂H₂₄N₄O₄) .
Advanced Research Questions
How can reaction yields be optimized for the Suzuki-Miyaura coupling step?
Methodological Answer:
Optimization strategies include:
Solvent Selection : Replace DMF with THF/H₂O to reduce side reactions (yield increases from 65% to 82%) .
Catalyst Screening : PdCl₂(dppf) improves regioselectivity for bulky aryl boronic acids .
Temperature Control : Lowering to 60°C minimizes decomposition of heat-sensitive intermediates.
Q. Data Contradiction :
- reports 75% yield in DMF, while analogous reactions in THF achieve higher yields but require longer times (48 hours). This discrepancy highlights solvent-dependent reactivity .
How do structural modifications (e.g., substituent changes) affect bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies involve:
Substituent Variation : Replace the propylamino group with methyl or cyclopropyl analogs to assess binding affinity.
Biological Assays : Test modified compounds against kinase targets (e.g., EGFR) using fluorescence polarization assays.
Q. Key Findings :
- Propylamino Group : Enhances solubility and hydrogen bonding with target proteins (IC₅₀ = 0.8 µM vs. 2.5 µM for methyl analogs) .
- Phenyl Ring Fluorination : Improves metabolic stability but reduces cell permeability .
How to resolve discrepancies in spectral data during purity assessment?
Methodological Answer:
Multi-Technique Validation : Cross-check NMR and HPLC-MS data to detect impurities (e.g., unreacted boronic acids).
Crystallographic Refinement : Use X-ray data to confirm bond lengths and angles (e.g., C=O bond at 1.21 Å vs. computational predictions of 1.23 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
